molecular formula C8H16N2O2 B13268333 3,5,6-Trimethylpiperazine-2-carboxylic acid

3,5,6-Trimethylpiperazine-2-carboxylic acid

Cat. No.: B13268333
M. Wt: 172.22 g/mol
InChI Key: SBVHOXFVRODSCH-UHFFFAOYSA-N
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Description

Piperazine derivatives are critical in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3,5,6-trimethylpiperazine-2-carboxylic acid

InChI

InChI=1S/C8H16N2O2/c1-4-5(2)10-7(8(11)12)6(3)9-4/h4-7,9-10H,1-3H3,(H,11,12)

InChI Key

SBVHOXFVRODSCH-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(C(N1)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trimethylpiperazine-2-carboxylic acid typically involves the reaction of piperazine derivatives with methylating agents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for 3,5,6-Trimethylpiperazine-2-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3,5,6-Trimethylpiperazine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5,6-Trimethylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with 3,5,6-trimethylpiperazine-2-carboxylic acid:

Compound Name Core Structure Substituents/Modifications Key Applications/Synthesis Reference
3,5,6-Trimethylpyrazine-2-carboxylic acid Pyrazine Methyl groups at 3,5,6; COOH at 2 Intermediate for ligustrazine derivatives; synthesized via KMnO4 oxidation at 55°C .
Piperacillin Piperazine 4-Ethyl-2,3-dioxo-piperazine linked to β-lactam Broad-spectrum antibiotic; inhibits bacterial cell wall synthesis .
(S)-5-Oxo-piperazine-2-carboxylic acid Piperazine Oxo group at 5; COOH at 2 Peptidomimetics; synthesized via enantioselective routes for chiral drug design .
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid Piperidine-Pyrazine hybrid Pyrazine linked to piperidine; COOH at 3 Research reagent; CAS 930111-02-7, mp 185–186.5°C .
Hexahydropyridazine-3-carboxylic acid Piperazine (hexahydro) COOH at 3; saturated ring Precursor for constrained peptides; CAS 24182-11-4 .

Functional and Pharmacological Differences

  • Bioactivity : Piperacillin (piperazine core) exhibits potent antibacterial activity due to its β-lactam moiety, while 3,5,6-trimethylpyrazine-2-carboxylic acid (pyrazine) is primarily a synthetic intermediate .
  • Synthesis Complexity : Piperazine derivatives often require multi-step protection/deprotection strategies (e.g., Boc groups in ), whereas pyrazine analogs like 3,5,6-trimethylpyrazine-2-carboxylic acid are synthesized via direct oxidation .
  • Chirality : Enantiopure piperazine-2-carboxylic acids (e.g., (S)-5-oxo-piperazine-2-carboxylic acid) are critical for targeting stereospecific enzymes, unlike achiral pyrazine analogs .

Physicochemical Properties

Limited data exists for the exact compound, but analogs suggest:

  • Solubility : Piperazine derivatives with polar groups (e.g., COOH) exhibit improved aqueous solubility compared to methylated pyrazines.
  • Thermal Stability : Methylated pyrazines (e.g., 3,5,6-trimethylpyrazine-2-carboxylic acid) show stability up to 55°C during synthesis , while piperazine β-lactams (Piperacillin) require controlled storage to prevent degradation .

Biological Activity

3,5,6-Trimethylpiperazine-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

3,5,6-Trimethylpiperazine-2-carboxylic acid is a derivative of piperazine, characterized by three methyl groups at positions 3, 5, and 6 of the piperazine ring and a carboxylic acid functional group. This structural configuration is believed to influence its biological properties significantly.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including 3,5,6-trimethylpiperazine-2-carboxylic acid, exhibit notable antimicrobial properties. A study synthesized various pyrazine-2-carboxylic acid derivatives and evaluated their antimicrobial activities using the agar well diffusion method. Among these, certain derivatives demonstrated significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
P10E. coli15
P4S. aureus18
P1P. aeruginosa12

Antioxidant Activity

In addition to antimicrobial effects, studies have reported the antioxidant activity of piperazine derivatives. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was employed to assess the free radical scavenging ability of these compounds. Results indicated that some derivatives exhibited significant antioxidant properties, which could be beneficial for preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity of Piperazine Derivatives

Compound NameDPPH Scavenging Activity (%)
P1072
P465
P150

The biological activity of 3,5,6-trimethylpiperazine-2-carboxylic acid can be attributed to its ability to interact with various biological targets. For instance, molecular docking studies have shown that these compounds can inhibit GlcN-6-P synthase, an enzyme involved in bacterial cell wall synthesis. This inhibition is likely responsible for their antibacterial activity .

Study on Antimycobacterial Activity

A notable study focused on the synthesis of substituted amides derived from pyrazine-2-carboxylic acids and assessed their antimycobacterial activity against Mycobacterium tuberculosis. The results revealed that certain derivatives exhibited up to 72% inhibition against this pathogen, highlighting the potential of these compounds in developing new antituberculosis agents .

Evaluation in Cancer Research

In cancer research contexts, compounds similar to 3,5,6-trimethylpiperazine-2-carboxylic acid have been evaluated for their ability to inhibit specific kinases involved in tumor progression. For example, studies utilizing cell-based assays demonstrated that modifications to the piperazine structure could enhance brain penetration and oral bioavailability of anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5,6-Trimethylpiperazine-2-carboxylic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via oxidation of 2-(chloromethyl)-3,5,6-trimethylpyrazine using KMnO₄ at 55°C for 24 hours . Optimization may involve:

  • Parameter screening : Adjusting temperature (e.g., 50–70°C), reaction time (12–36 h), and stoichiometry of KMnO₄.
  • Purification : Column chromatography or recrystallization to isolate the carboxylic acid derivative.
  • Yield analysis : Gravimetric methods paired with HPLC for purity assessment.

Q. How can researchers characterize the structural integrity of 3,5,6-Trimethylpiperazine-2-carboxylic acid?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, as seen in analogous pyrazinecarboxylic acids .

Q. What in vitro assays are suitable for preliminary evaluation of plasma stability for this compound?

  • Methodological Answer :

  • Protocol : Incubate the compound in rat plasma at 37°C, sampling at intervals (e.g., 0, 1, 2, 4, 8 h).
  • Quantification : Use LC-MS/MS to monitor degradation kinetics .
  • Controls : Include stable analogs (e.g., T-VA) for comparative stability profiling.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Conformational analysis : Employ NMR (e.g., NOESY) or X-ray crystallography to study spatial arrangements influencing activity .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., methyl/ethyl groups) and test in standardized assays (e.g., enzyme inhibition).
  • Data normalization : Use internal standards (e.g., reference compounds like ofloxacin derivatives) to calibrate assay variability .

Q. What advanced techniques are recommended for studying the hydrogen-bonding network of this compound in solid-state formulations?

  • Methodological Answer :

  • X-ray diffraction : Resolve intermolecular interactions (e.g., carboxylic acid dimerization) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability linked to hydrogen-bond strength.
  • IR spectroscopy : Identify characteristic O–H and N–H stretching frequencies (e.g., 2500–3300 cm⁻¹) .

Q. How can chromatographic methods be tailored for analyzing trace impurities in synthesized batches?

  • Methodological Answer :

  • Column selection : Use polar stationary phases (e.g., DB-Wax, Carbowax 20M) for separating hydrophilic impurities .
  • Gradient elution : Optimize temperature ramps (e.g., 50°C to 250°C at 10°C/min) and carrier gas flow rates (He or N₂).
  • Detection : Pair GC-MS with selective ion monitoring (SIM) for low-abundance impurities .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • Prodrug design : Mask the carboxylic acid group with ester prodrugs to enhance membrane permeability.
  • Microsomal assays : Test hepatic clearance using liver microsomes (e.g., rat/human) and CYP450 isoform inhibitors .
  • Computational modeling : Predict metabolic hotspots with software like Schrödinger’s ADMET Predictor.

Data Analysis and Experimental Design

Q. How should researchers design experiments to compare the bioactivity of this compound with structurally related analogs?

  • Methodological Answer :

  • Control groups : Include analogs with variations in methyl group positions (e.g., 2,3,5-trimethylpyrazine derivatives) .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across analogs .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites.
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories (e.g., GROMACS).
  • Free energy calculations : Apply MM/GBSA to estimate binding energies .

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